molecular formula C10H11ClO5S B12108256 3-(1,3-Benzodioxol-5-yloxy)propane-1-sulfonyl chloride

3-(1,3-Benzodioxol-5-yloxy)propane-1-sulfonyl chloride

Cat. No.: B12108256
M. Wt: 278.71 g/mol
InChI Key: ZRERTQVHRLWGHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1,3-Benzodioxol-5-yloxy)propane-1-sulfonyl chloride is an organic compound with the molecular formula C({10})H({11})ClO(_{5})S It features a benzodioxole moiety linked to a propane sulfonyl chloride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Benzodioxol-5-yloxy)propane-1-sulfonyl chloride typically involves the following steps:

    Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.

    Attachment of the Propane Chain: The benzodioxole is then reacted with 3-chloropropane-1-sulfonyl chloride under basic conditions to form the desired product.

Industrial Production Methods

In an industrial setting, the synthesis might involve:

    Large-scale Cyclization: Using industrial reactors to cyclize catechol with formaldehyde.

    Continuous Flow Chemistry: Employing continuous flow reactors to ensure efficient and scalable attachment of the propane sulfonyl chloride group.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Benzodioxol-5-yloxy)propane-1-sulfonyl chloride can undergo several types of chemical reactions:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate esters.

    Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines or alcohols in the presence of a base (e.g., triethylamine) are commonly used.

    Hydrolysis: Typically carried out in aqueous conditions, sometimes with a mild acid or base to catalyze the reaction.

Major Products

    Sulfonamides: Formed when reacted with amines.

    Sulfonate Esters: Formed when reacted with alcohols.

    Sulfonic Acid: Formed upon hydrolysis.

Scientific Research Applications

3-(1,3-Benzodioxol-5-yloxy)propane-1-sulfonyl chloride has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Medicinal Chemistry: Potentially useful in the development of pharmaceuticals due to its reactive sulfonyl chloride group.

    Biological Studies: Can be used to modify biomolecules, aiding in the study of biological pathways and mechanisms.

    Industrial Applications: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(1,3-Benzodioxol-5-yloxy)propane-1-sulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. It can form covalent bonds with nucleophilic sites on biomolecules, potentially altering their function. This reactivity makes it useful for tagging or modifying proteins and other biomolecules in research settings.

Comparison with Similar Compounds

Similar Compounds

    3-(1,3-Benzodioxol-5-yloxy)propane-1-sulfonic acid: The hydrolyzed form of the compound.

    3-(1,3-Benzodioxol-5-yloxy)propane-1-sulfonamide: Formed by reacting with amines.

Uniqueness

3-(1,3-Benzodioxol-5-yloxy)propane-1-sulfonyl chloride is unique due to its combination of a benzodioxole moiety and a reactive sulfonyl chloride group. This combination allows it to participate in a variety of chemical reactions, making it a versatile intermediate in organic synthesis and a valuable tool in medicinal chemistry.

Biological Activity

3-(1,3-Benzodioxol-5-yloxy)propane-1-sulfonyl chloride is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, biochemical pathways, and relevant case studies.

Chemical Structure and Properties

The compound features a benzodioxole moiety, which is known for its diverse biological activities. Its sulfonyl chloride group enhances its reactivity, making it a valuable intermediate in the synthesis of various bioactive compounds.

Biological Targets:
Heterocyclic compounds like this compound are known to interact with multiple biological targets, including enzymes and receptors involved in cancer progression and inflammatory responses.

Mode of Action:
The compound has been shown to exhibit anticancer properties by inducing apoptosis in cancer cell lines such as HeLa and A549. It may also exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines .

Biochemical Pathways

Research indicates that the compound influences several biochemical pathways:

  • Apoptosis Induction: Related compounds have demonstrated the ability to trigger apoptosis through mitochondrial pathways.
  • Cell Cycle Arrest: Studies have shown that this compound can cause both S-phase and G2/M-phase arrests in cancer cell lines, which is crucial for preventing tumor growth.

Antitumor Activity

A study focusing on the antitumor effects of this compound revealed significant cytotoxicity against various cancer cell lines. The compound's ability to induce apoptosis was linked to the activation of caspase pathways and modulation of Bcl-2 family proteins .

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can reduce the production of inflammatory mediators in macrophage cell lines. The inhibition of NF-kB signaling pathways was particularly noted, suggesting a mechanism for its anti-inflammatory activity .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of related benzodioxole derivatives indicates good absorption and distribution properties. Toxicological assessments suggest that while the compound exhibits potent biological activity, careful evaluation is necessary to determine safe dosage levels for therapeutic applications .

Data Tables

Biological Activity Effect Cell Line Reference
AntitumorInduces apoptosisHeLa
Anti-inflammatoryReduces cytokine productionRAW 264.7
Cell cycle arrestS-phase and G2/M-phase arrestA549

Properties

Molecular Formula

C10H11ClO5S

Molecular Weight

278.71 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-yloxy)propane-1-sulfonyl chloride

InChI

InChI=1S/C10H11ClO5S/c11-17(12,13)5-1-4-14-8-2-3-9-10(6-8)16-7-15-9/h2-3,6H,1,4-5,7H2

InChI Key

ZRERTQVHRLWGHP-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)OCCCS(=O)(=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.